molecular formula C11H17NO2S B1445661 tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate CAS No. 1376137-24-4

tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate

Cat. No.: B1445661
CAS No.: 1376137-24-4
M. Wt: 227.33 g/mol
InChI Key: RNHCFGQZCBOMQI-UHFFFAOYSA-N
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Description

tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate: is an organic compound with the molecular formula C11H17NO2S and a molecular weight of 227.32 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a carbamate group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate typically involves the reaction of 4,5-dimethylthiophene-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

4,5-dimethylthiophene-2-amine+tert-butyl chloroformatetriethylaminetert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate\text{4,5-dimethylthiophene-2-amine} + \text{tert-butyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} 4,5-dimethylthiophene-2-amine+tert-butyl chloroformatetriethylamine​tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include and .

    Reduction: Reduction of the carbamate group can be achieved using reducing agents such as .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amines or alcohols depending on the extent of reduction.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Its unique structure allows for the exploration of novel chemical reactivity and the synthesis of complex molecules.

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The thiophene ring is a common motif in many biologically active molecules, and modifications of this structure can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate is largely dependent on its chemical structure. The carbamate group can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The thiophene ring can participate in π-π stacking interactions, further influencing the compound’s biological activity. Specific molecular targets and pathways are determined by the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

  • tert-butyl N-(thiophen-2-yl)carbamate
  • tert-butyl N-(4-methylthiophen-2-yl)carbamate
  • tert-butyl N-(5-methylthiophen-2-yl)carbamate

Comparison: tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate is unique due to the presence of two methyl groups on the thiophene ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. These methyl groups can influence the compound’s steric and electronic properties, leading to differences in how it interacts with other molecules and its overall stability.

Biological Activity

Tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C11H17NO2SC_{11}H_{17}NO_2S. The structural representation can be summarized as follows:

SMILES CC1 C SC C1 NC O OC C C C \text{SMILES CC1 C SC C1 NC O OC C C C }

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with thiophene rings have shown potential in reducing oxidative stress in cellular models. For instance, in neuroprotective studies, certain derivatives demonstrated the ability to modulate reactive oxygen species (ROS) levels in neuronal cells .
  • Antimicrobial Properties : The compound's structure suggests it may interact with bacterial membranes or inhibit essential bacterial enzymes. Studies on related compounds have reported significant activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity : Preliminary studies indicate that some carbamate derivatives can induce apoptosis in cancer cell lines. The mechanism often involves mitochondrial dysfunction and the activation of caspases .

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of this compound. For example:

  • Cell Viability Assays : MTT assays have been employed to evaluate the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent response, with significant reductions in cell viability at higher concentrations .
  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes such as acetylcholinesterase has been investigated, showcasing its potential role in neurodegenerative disease models .

Structure-Activity Relationship (SAR)

The SAR analysis of related carbamate compounds has revealed that modifications to the thiophene ring and the tert-butyl group can significantly influence biological activity. Key findings include:

  • Substituent Effects : Variations in substituents on the thiophene ring can enhance or diminish antimicrobial activity. For instance, introducing electron-withdrawing groups tends to increase potency against certain bacterial strains .
  • Functional Group Optimization : The presence of the carbamate moiety is crucial for maintaining biological activity, as it facilitates interactions with target biomolecules .

Case Studies

Several case studies highlight the biological potential of this compound and its analogs:

  • Neuroprotection : A study demonstrated that derivatives could protect neuronal cells from oxidative stress-induced apoptosis by modulating ROS levels and enhancing cellular antioxidant defenses .
  • Antitubercular Activity : Research on structurally similar compounds revealed promising activity against Mycobacterium tuberculosis, suggesting that modifications to the thiophene scaffold could yield new antitubercular agents .
  • Cancer Therapeutics : Investigations into the cytotoxic effects of similar compounds showed significant promise in targeting multidrug-resistant cancer cells through mechanisms involving apoptosis and autophagy .

Properties

IUPAC Name

tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-7-6-9(15-8(7)2)12-10(13)14-11(3,4)5/h6H,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHCFGQZCBOMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376137-24-4
Record name tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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